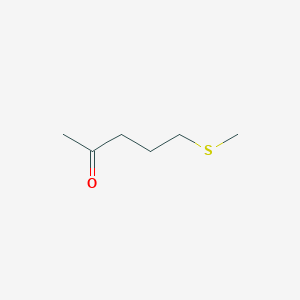
2-(1-Methylcyclopropoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropoxy)acetic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 1-methylcyclopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Methylcyclopropoxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Another method involves the oxidation of 1-methylcyclopropylmethanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting carboxylic acid is then esterified with methanol to form the methyl ester, which is subsequently hydrolyzed to obtain 2-(1-Methylcyclopropoxy)acetic acid.
Industrial Production Methods
Industrial production of 2-(1-Methylcyclopropoxy)acetic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclopropoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylcyclopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methylcyclopropoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group instead of a 1-methylcyclopropoxy group.
Cyclopropaneacetic acid: A similar compound with a cyclopropyl group instead of a 1-methylcyclopropoxy group.
Uniqueness
2-(1-Methylcyclopropoxy)acetic acid is unique due to the presence of the 1-methylcyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)oxyacetic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-6)9-4-5(7)8/h2-4H2,1H3,(H,7,8) |
Clé InChI |
XLPURGUKLJNGSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)

![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)



![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)





